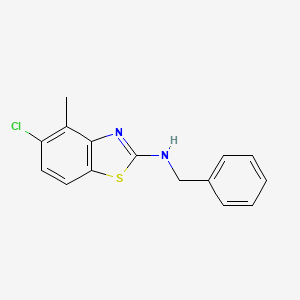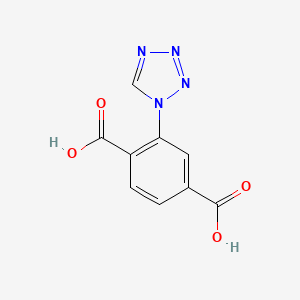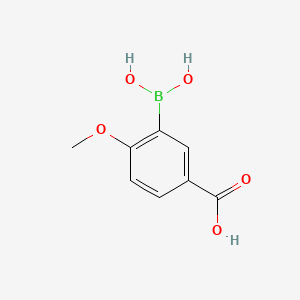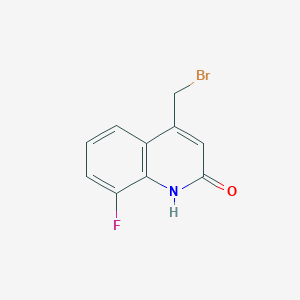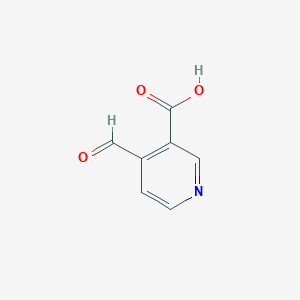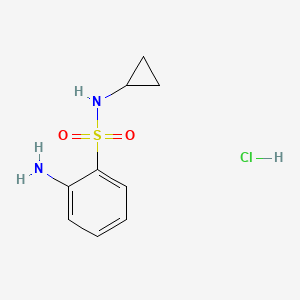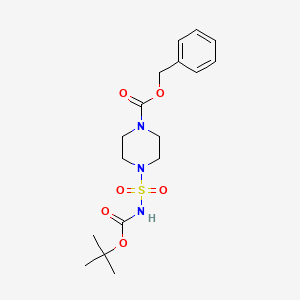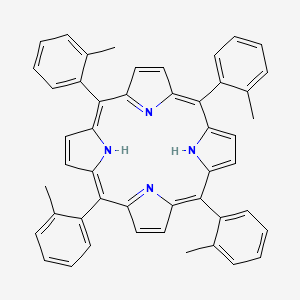
meso-Tetra(2-methylphenyl) porphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Meso-Tetra(2-methylphenyl) porphine is a synthetic methylphenylated porphyrin . It is also known as 5,10,15,20-Tetrakis (2-methylphenyl)porphyrin . The molecular formula is C48H38N4 and the molecular weight is 670.84 .
Molecular Structure Analysis
The molecular structure of meso-Tetra(2-methylphenyl) porphine consists of a large cyclic group known as a porphyrin, substituted with four 2-methylphenyl groups . The exact structure can be determined using techniques such as FT-IR, 1H NMR, MS, UV-visible, and fluorescence spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of meso-Tetra(2-methylphenyl) porphine are not extensively detailed in the search results. It is known that the compound should be stored in a dark place, under an inert atmosphere, at 2-8°C .Aplicaciones Científicas De Investigación
Catalytic Activity and Material Synthesis
Meso-Tetra(N-methyl-4-pyridyl)porphine tetratosylate templates have facilitated the synthesis of new metal-organic materials. These materials, porph@MOMs, exhibit selective encapsulation of metalloporphyrins, functioning as size-selective heterogeneous catalysts for olefin oxidation. This highlights the role of porphyrins in enhancing the catalytic efficiency of metal-organic frameworks (MOFs) through selective encapsulation (Zhenjie Zhang et al., 2012).
Photodynamic Therapy and Drug Delivery
Research has demonstrated the enhanced antitumor activity of meso-Tetra(N-methyl-4-pyridyl) porphine tetra tosylate when encapsulated in chitosan/alginate nanoparticles. These nanoparticles were shown to significantly improve the uptake and photocytotoxic effect of the photosensitizer in human colorectal carcinoma cells, indicating a promising approach for targeted photodynamic therapy (Sharif Abdelghany et al., 2013).
Oral Drug Delivery
The investigation into using pluronic and PEG-PE micelles as carriers for meso-tetraphenyl porphine showcases the potential for improving the bioavailability and effectiveness of porphyrin-based drugs. These micelles exhibit promising transport and bioadhesion behaviors, offering a viable strategy for oral delivery of hydrophobic drugs (Zerrin Sezgin et al., 2007).
Interaction with Biological Membranes
Studies on the interaction of various porphyrins with model membranes have provided insights into their different partitioning behaviors in normal and neoplastic tissue, which is crucial for designing light-sensitizing agents for photodynamic therapy. This research demonstrates the importance of understanding the molecular interactions between porphyrins and biological membranes to optimize their therapeutic efficacy (C. Matos et al., 2015).
Sensing and Detection
Porphyrin derivatives have been developed as sensors for the detection of toxic metal ions, showcasing their potential in environmental monitoring and safety applications. Their unique spectroscopic properties allow for the specific and sensitive detection of metals like Hg2+, Pb2+, Cd2+, and Cu2+, highlighting the versatility of porphyrins in sensing applications (Matibur Zamadar et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
5,10,15,20-tetrakis(2-methylphenyl)-21,23-dihydroporphyrin |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H38N4/c1-29-13-5-9-17-33(29)45-37-21-23-39(49-37)46(34-18-10-6-14-30(34)2)41-25-27-43(51-41)48(36-20-12-8-16-32(36)4)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-19-11-7-15-31(35)3/h5-28,49,52H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWDQBQCYGNAFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7C)C8=CC=CC=C8C)C=C4)C9=CC=CC=C9C)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H38N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
meso-Tetra(2-methylphenyl) porphine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-{[5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B1437379.png)
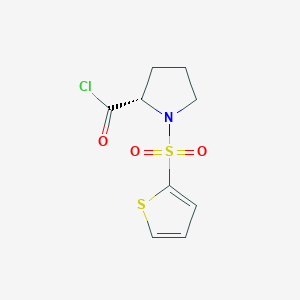
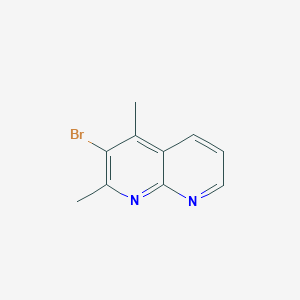
![2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1437384.png)
